molecular formula C6H9NO2 B12888763 5(2H)-Isoxazolone, 2,3,4-trimethyl- CAS No. 7713-68-0

5(2H)-Isoxazolone, 2,3,4-trimethyl-

Cat. No.: B12888763
CAS No.: 7713-68-0
M. Wt: 127.14 g/mol
InChI Key: DPWBYIUCNUXITQ-UHFFFAOYSA-N
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Description

2,3,4-Trimethylisoxazol-5(2H)-one is a heterocyclic organic compound with a five-membered ring structure containing three methyl groups and an isoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trimethylisoxazol-5(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the base-catalyzed cyclization of activated methylene isocyanides with arylidene-substituted oxazol-5(4H)-ones . This reaction occurs at room temperature and is environmentally friendly, tolerating both water and air.

Industrial Production Methods

While specific industrial production methods for 2,3,4-Trimethylisoxazol-5(2H)-one are not widely documented, the principles of green chemistry and efficient catalytic processes are likely employed to ensure high yield and purity. The use of transition metal-free reactions and mild conditions is preferred to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trimethylisoxazol-5(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methyl groups and isoxazole ring can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2,3,4-Trimethylisoxazol-5(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2,3,4-Trimethylisoxazol-5(2H)-one exerts its effects involves interactions with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3,4-Trimethylisoxazole: Lacks the oxo group present in 2,3,4-Trimethylisoxazol-5(2H)-one.

    2,3,4-Trimethyl-1,2-oxazole: Has a different ring structure compared to the isoxazole ring.

    2,3,4-Trimethyl-5-isoxazolone: Similar structure but with different substituents.

Uniqueness

2,3,4-Trimethylisoxazol-5(2H)-one is unique due to its specific substitution pattern and the presence of the oxo group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications.

Properties

CAS No.

7713-68-0

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

2,3,4-trimethyl-1,2-oxazol-5-one

InChI

InChI=1S/C6H9NO2/c1-4-5(2)7(3)9-6(4)8/h1-3H3

InChI Key

DPWBYIUCNUXITQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(OC1=O)C)C

Origin of Product

United States

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